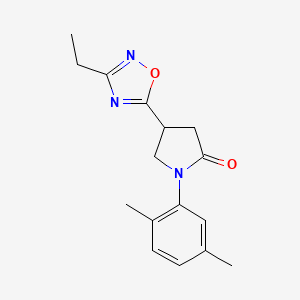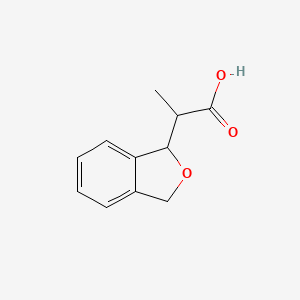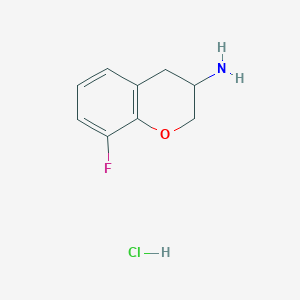![molecular formula C12H11ClN2O2S B2466465 1-[(4-chlorophenyl)sulfonyl]-3-cyclopropyl-1H-pyrazole CAS No. 956242-41-4](/img/structure/B2466465.png)
1-[(4-chlorophenyl)sulfonyl]-3-cyclopropyl-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “1-[(4-chlorophenyl)sulfonyl]-3-cyclopropyl-1H-pyrazole” is a chemical compound with the CAS Number: 251096-94-3 . It has a molecular weight of 289.74 .
Molecular Structure Analysis
The molecular structure of “1-[(4-chlorophenyl)sulfonyl]-3-cyclopropyl-1H-pyrazole” can be represented by the linear formula C11H12ClNO4S . The InChI code for the compound is 1S/C11H12ClNO4S/c12-8-3-5-9(6-4-8)18(16,17)13-7-1-2-10(13)11(14)15/h3-6,10H,1-2,7H2,(H,14,15)Scientific Research Applications
Synthesis and Characterization
Synthesis of Sulfonyl-substituted Pyrazoles
The synthesis of 1-[(4-chlorophenyl)sulfonyl]-3-cyclopropyl-1H-pyrazole involves various chemical processes like sulfonylation, cyclization, and substitution reactions. For instance, Diana et al. (2018) describe the synthesis of similar compounds and their characterization using IR, UV, and NMR spectroscopy, highlighting the formation of double ion pyrazoles in solutions (Diana et al., 2018). Additionally, Vasin et al. (2015) investigated the synthesis of sulfonyl-substituted pyrazoles through 1,3-dipolar cycloaddition reactions (Vasin et al., 2015).
Crystallographic Studies
The molecular structure and crystallography of similar compounds have been explored to understand their geometric configuration. For example, Farrukh et al. (2013) reported the dihedral angles between different rings in a comparable compound and detailed the hydrogen bonding patterns forming a three-dimensional structure (Farrukh et al., 2013).
Biological and Pharmacological Activities
Antimicrobial and Antifungal Activities
Shah et al. (2014) synthesized derivatives of pyrazole and evaluated them for antibacterial and antifungal activities. These compounds were characterized spectroscopically and tested using the broth dilution method (Shah et al., 2014).
Antitumor Evaluation
Rostom (2006) described the synthesis of pyrazoles substituted with sulfonyl groups and their evaluation for antitumor activity. This study identified compounds with broad-spectrum antitumor activity against various tumor cell lines (Rostom, 2006).
COX-2 Inhibition
Penning et al. (1997) explored sulfonamide-containing pyrazole derivatives for their ability to inhibit cyclooxygenase-2 (COX-2), identifying potent inhibitors with potential applications in treating conditions like rheumatoid arthritis and osteoarthritis (Penning et al., 1997).
Herbicidal and Insecticidal Activities
Wang et al. (2015) reported the synthesis of N-phenylpyrazolyl aryl methanones derivatives, including those with arylsulfonyl groups, showing favorable herbicidal and insecticidal activities (Wang et al., 2015).
Chemical Synthesis and Transformation
Lewis Base Catalyzed Synthesis
Zhu et al. (2013) developed a method for synthesizing highly substituted sulfonyl pyrazoles, highlighting the critical steps of allenic sulfonamide formation and 1,3-sulfonyl shift (Zhu et al., 2013).
Sulfur-Functionalized Synthesis
Tucker et al. (2015) used a sulfur-functionalized aminoacrolein derivative for the synthesis of heterocyclic sulfonyl compounds, demonstrating a parallel medicinal chemistry protocol for synthesizing pyrazole-4-sulfonamides (Tucker et al., 2015).
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit the gamma-secretase subunit aph-1a in humans . This enzyme plays a crucial role in the processing of several integral membrane proteins, and its inhibition can lead to significant changes in cellular function.
Mode of Action
This can lead to the formation of covalent bonds with biological targets, altering their function .
Biochemical Pathways
The inhibition of gamma-secretase can impact the notch signaling pathway, which plays a key role in cell-cell communication and regulates various developmental processes .
Pharmacokinetics
They may be metabolized by various enzymes in the liver and excreted via the kidneys .
Result of Action
The inhibition of gamma-secretase can lead to the accumulation of certain proteins in the cell, potentially leading to cellular dysfunction .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound . For instance, the compound’s reactivity might be affected by the pH of the environment, and its stability could be influenced by temperature and light exposure .
properties
IUPAC Name |
1-(4-chlorophenyl)sulfonyl-3-cyclopropylpyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O2S/c13-10-3-5-11(6-4-10)18(16,17)15-8-7-12(14-15)9-1-2-9/h3-9H,1-2H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIAMJJBONMLBBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN(C=C2)S(=O)(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(4-chlorophenyl)sulfonyl]-3-cyclopropyl-1H-pyrazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-5-(2-(allyloxy)benzylidene)-2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B2466382.png)
![8-cyclopentyl-3-(3-hydroxypropyl)-1,7-dimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2466383.png)



![(3As,5S)-5-methoxy-1,1-dioxo-3a,4,5,6-tetrahydropyrrolo[1,2-b][1,2]thiazol-3-one](/img/structure/B2466390.png)

![N-(4-{3-[3-(2-oxoazetidin-1-yl)phenyl]-1,2,4-oxadiazol-5-yl}phenyl)benzamide](/img/structure/B2466395.png)
![1-(benzo[d][1,3]dioxol-5-yl)-3-(5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)urea](/img/structure/B2466396.png)
![(2E)-N-[2-(4-chlorophenyl)ethyl]-3-(3-nitrophenyl)prop-2-enamide](/img/structure/B2466397.png)



![Prop-2-enyl 2-[3-(4-methoxyphenyl)-4-methyl-2-oxochromen-7-yl]oxyacetate](/img/structure/B2466405.png)